molecular formula C20H20FN3O3S B2563167 8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189703-31-8

8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2563167
CAS RN: 1189703-31-8
M. Wt: 401.46
InChI Key: ZXTMWNDNFRIRFV-UHFFFAOYSA-N
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Description

8-((4-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied.5]dec-3-en-2-one.

Scientific Research Applications

Biodiesel Production

This compound has been utilized in the development of a dual-functional catalyst for efficient biodiesel production. The catalyst, derived from biochar and functionalized with p-toluenesulfonic acid, leverages the compound for esterification of oleic acid to methyl oleate with a high conversion efficiency of 97.54% under optimal conditions . This showcases the compound’s potential in renewable energy resource development.

Photocatalytic Degradation

The same catalyst mentioned above also exhibits excellent photocatalytic activity. It’s capable of degrading metronidazole, an antibiotic and antiprotozoal pharmaceutical pollutant, with an efficiency of 97.8% under solar irradiation . This indicates the compound’s application in environmental remediation, particularly in water treatment.

Pharmaceutical Pollutant Degradation

Beyond metronidazole, the catalyst can degrade various emerging organic dyes and pharmaceutical pollutants with more than 70% efficiency . This broad-spectrum degradation ability could be crucial for managing pharmaceutical waste in the environment.

Alcohol Dependence Treatment

A novel sulfonamide derivative of this compound, referred to as 4-FS, has been researched for its efficacy in reducing ethanol drinking and physical withdrawal symptoms associated with ethanol dependence . This suggests its therapeutic potential in addiction medicine.

properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-14-2-4-15(5-3-14)18-19(25)23-20(22-18)10-12-24(13-11-20)28(26,27)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMWNDNFRIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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